molecular formula C12H17N B11913648 N-Isopropyl-2,3-dihydro-1H-inden-2-amine

N-Isopropyl-2,3-dihydro-1H-inden-2-amine

Cat. No.: B11913648
M. Wt: 175.27 g/mol
InChI Key: RPGLUMRDPMBBBQ-UHFFFAOYSA-N
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Description

N-Isopropyl-2,3-dihydro-1H-inden-2-amine is a chemical compound that belongs to the class of amines It is structurally characterized by an indane backbone with an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-2,3-dihydro-1H-inden-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dihydro-1H-indene.

    Amine Introduction: The indene is reacted with isopropylamine under suitable conditions to introduce the isopropyl group.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under hydrogenation conditions to ensure the reduction of any double bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-pressure hydrogenation and efficient catalysts can enhance the production efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: The compound can be reduced further to form fully saturated amines.

    Substitution: It can participate in substitution reactions where the isopropyl group or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation Products: Hydroxylated derivatives or oxides.

    Reduction Products: Fully saturated amines.

    Substitution Products: Halogenated derivatives or other substituted amines.

Scientific Research Applications

N-Isopropyl-2,3-dihydro-1H-inden-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies related to neurotransmitter activity and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-Isopropyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Aminoindane: Similar in structure but lacks the isopropyl group.

    N-Methyl-2,3-dihydro-1H-inden-2-amine: Similar backbone with a methyl group instead of an isopropyl group.

    2,3-Dihydro-1H-inden-2-amine: The parent compound without any substituents on the nitrogen atom.

Uniqueness: N-Isopropyl-2,3-dihydro-1H-inden-2-amine is unique due to the presence of the isopropyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification can enhance its binding affinity to certain receptors and alter its metabolic stability compared to its analogs.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-propan-2-yl-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C12H17N/c1-9(2)13-12-7-10-5-3-4-6-11(10)8-12/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

RPGLUMRDPMBBBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CC2=CC=CC=C2C1

Origin of Product

United States

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